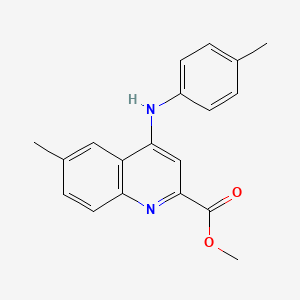

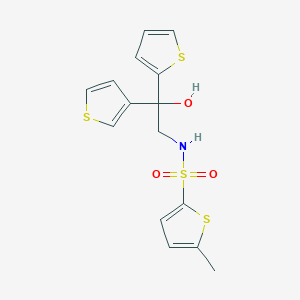

Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline, which is a nitrogenous heterocyclic compound . Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest due to their wide range of biological and pharmacological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

The molecular structure of quinoline derivatives like “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is characterized by a benzene ring fused with a pyridine moiety . The exact molecular structure of “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” could not be found in the available resources.Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Scientific Research Applications

Synthesis of Dihydropyrimidinones (DHPMs)

DHPMs are a class of organic compounds with significant biological and pharmaceutical properties. “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” can be synthesized via the modified Biginelli reaction . This reaction is a cornerstone in the synthesis of DHPMs, which are known for their diverse biological activities, including antihypertensive, antiviral, and anticancer properties.

Microwave-Assisted Organic Synthesis

The compound has been used in microwave-assisted organic synthesis, which is a method that offers rapid reaction rates, cleaner conditions, and ease of manipulation . This technique is becoming increasingly popular due to its efficiency and environmental benefits.

Solvent-Free Reactions

In the pursuit of greener chemistry, “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” has been utilized in solvent-free conditions to synthesize various organic compounds . This approach aligns with the principles of sustainable chemistry by reducing the use of hazardous solvents.

Anticancer Drug Development

The structural diversity of DHPMs, which can be derived from the compound , makes it a valuable tool in anticancer drug development . DHPMs have been investigated for their potential to inhibit certain enzymes involved in cancer cell proliferation.

Kinesin-5 Inhibitors

One specific application in anticancer research is the development of kinesin-5 inhibitors. DHPMs derived from “Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” can potentially inhibit this enzyme, leading to cell cycle arrest and triggering apoptosis in cancer cells .

Synthesis of Fused Heterocycles

The compound serves as a precursor in the synthesis of various fused heterocycles . These heterocycles are important in medicinal chemistry due to their unique biological activities, which include antimicrobial and anti-inflammatory effects.

Future Directions

The future directions in the field of quinoline derivatives focus on the development of greener and more sustainable chemical processes . This includes the design of products in a simplified manner with less feedstock, minimum waste, low energy consumption, less hazardous, renewable materials, high atom economy, reduce reaction steps and green catalysts that improve the efficiency of the reaction .

properties

IUPAC Name |

methyl 6-methyl-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-4-7-14(8-5-12)20-17-11-18(19(22)23-3)21-16-9-6-13(2)10-15(16)17/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYEHSWTXUYIROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)

![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)

![N-(4-(dimethylamino)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2878499.png)

![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)

![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)

![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)

![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2878514.png)

![1-[2-(dimethylamino)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2878515.png)